奥芬达唑

概述

描述

Oxfendazole is a broad-spectrum benzimidazole anthelmintic primarily used in veterinary medicine. It is effective against a variety of parasitic worms, including roundworms, strongyles, and pinworms. Oxfendazole is the sulfoxide metabolite of fenbendazole and is known for its efficacy in protecting livestock such as cattle, sheep, and goats .

科学研究应用

奥芬达唑在科学研究中有广泛的应用:

化学: 用作研究苯并咪唑衍生物行为的模型化合物。

生物学: 研究其对寄生虫的影响及其在控制牲畜寄生虫感染中的潜在应用。

作用机制

奥芬达唑通过与微管蛋白结合发挥作用,微管蛋白是寄生虫细胞中微管的一部分。 这种结合会破坏微管的形成和功能,导致寄生虫无法吸收营养,最终导致死亡 . 该药物对胃肠道寄生虫特别有效,并且在治疗神经囊虫病的临床前研究中显示出令人鼓舞的结果 .

类似化合物:

芬苯达唑: 奥芬达唑的母体化合物,也是一种苯并咪唑类驱虫药。

阿苯达唑: 另一种具有类似作用机制的苯并咪唑衍生物。

甲苯达唑: 一种用于治疗多种寄生虫感染的苯并咪唑类驱虫药。

比较:

功效: 由于奥芬达唑的溶解度和生物利用度更高,因此比芬苯达唑更有效。与阿苯达唑和甲苯达唑相比,它也具有更广泛的活性范围。

作用机制: 所有这些化合物都具有相似的作用机制,靶向寄生虫中的微管蛋白。

奥芬达唑因其增强的溶解度和更广泛的活性范围而脱颖而出,使其成为兽医学和潜在人类医学应用中的宝贵化合物。

生化分析

Biochemical Properties

Oxfendazole exhibits a range of notable biochemical and physiological effects. It inhibits parasite growth, curtails their reproductive capacity, and disrupts their energy production . It interacts with the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .

Cellular Effects

Oxfendazole has been shown to induce apoptosis in ovarian cancer cells by activating the JNK/MAPK pathway and inducing reactive oxygen species generation . It also inhibits the growth of non-small cell lung cancer cells .

Molecular Mechanism

Oxfendazole’s mechanism of action is primarily through its binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disrupts the cytoskeleton of the cells, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, oxfendazole has been shown to have a substantial nonlinear pharmacokinetics, which complicates correlating oxfendazole dose to exposure . An oxfendazole nanocrystal suspension was prepared to overcome the challenge of its poor oral bioavailability .

Dosage Effects in Animal Models

The pharmacokinetics of oxfendazole in healthy adults following single ascending oral doses from 0.5 to 60 mg/kg of body weight shows that oxfendazole pharmacokinetics is substantially nonlinear . The apparent clearance and apparent volume of distribution were estimated to be 2.57 liters/h and 35.2 liters, respectively, at the lowest dose (0.5 mg/kg), indicating that oxfendazole is a low extraction drug with moderate distribution .

Metabolic Pathways

Oxfendazole is a sulfoxide metabolite of fenbendazole . Fenbendazole formation from oxfendazole was primarily through systemic metabolism, while both presystemic and systemic metabolism were critical to the formation of oxfendazole sulfone .

Transport and Distribution

Oxfendazole’s pharmacokinetics was best described by a one-compartment model with nonlinear absorption and linear elimination . The disposition of both metabolites was adequately characterized by a one-compartment model with formation rate-limited elimination .

Subcellular Localization

Given its mechanism of action involving the disruption of microtubules, it is likely that oxfendazole localizes to the cytoplasm where the microtubules are located .

准备方法

合成路线和反应条件: 奥芬达唑可以通过氧化芬苯达唑合成。该过程涉及使用过氧化氢和乙酸作为氧化剂。 反应通常在室温下进行,产物通过重结晶纯化 .

工业生产方法: 在工业环境中,奥芬达唑通常通过在乙酸存在下使芬苯达唑与过氧化氢反应来生产。然后对反应混合物进行过滤和重结晶,以获得纯奥芬达唑。 另一种方法涉及使用盐酸将奥芬达唑转化为其盐酸盐形式,这增强了其在各种溶剂中的溶解度 .

化学反应分析

反应类型: 奥芬达唑经历几种类型的化学反应,包括:

氧化: 使用过氧化氢等氧化剂将芬苯达唑转化为奥芬达唑。

还原: 尽管不太常见,但还原反应可以将奥芬达唑还原回芬苯达唑。

取代: 奥芬达唑可以参与取代反应,其中官能团被其他原子或基团取代。

常见试剂和条件:

氧化: 室温下过氧化氢和乙酸。

还原: 硼氢化钠等还原剂。

取代: 在温和条件下各种亲核试剂。

主要产物:

氧化: 奥芬达唑。

还原: 芬苯达唑。

取代: 具有不同官能团的奥芬达唑衍生物。

相似化合物的比较

Fenbendazole: The parent compound of oxfendazole, also a benzimidazole anthelmintic.

Albendazole: Another benzimidazole derivative with a similar mechanism of action.

Mebendazole: A benzimidazole anthelmintic used to treat a variety of parasitic worm infections.

Comparison:

Efficacy: Oxfendazole is more effective than fenbendazole due to its higher solubility and bioavailability. It also has a broader spectrum of activity compared to albendazole and mebendazole.

Mechanism of Action: All these compounds share a similar mechanism of action, targeting tubulin in parasitic worms.

Applications: While fenbendazole and oxfendazole are primarily used in veterinary medicine, albendazole and mebendazole are more commonly used in human medicine

Oxfendazole stands out due to its enhanced solubility and broader spectrum of activity, making it a valuable compound in both veterinary and potential human medical applications.

生物活性

Oxfendazole is a benzimidazole derivative primarily used as an anthelmintic agent in veterinary medicine. It has garnered attention for its potential applications in human medicine, particularly against parasitic infections such as cysticercosis and filariasis. This article delves into the biological activity of oxfendazole, examining its pharmacokinetics, efficacy against various parasites, safety profile, and potential therapeutic applications.

Pharmacokinetics

Oxfendazole exhibits unique pharmacokinetic properties that influence its efficacy and safety. A Phase 1 clinical trial assessed the pharmacokinetics of oxfendazole in healthy volunteers, revealing rapid absorption with a mean plasma half-life of 8.5 to 11 hours. The study indicated significant nonlinear pharmacokinetics, characterized by less than dose-proportional increases in exposure at escalating doses (0.5 to 60 mg/kg) due to low solubility affecting bioavailability .

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Mean Plasma Half-Life | 8.5 - 11 hours |

| Renal Excretion | Minimal |

| Nonlinear Pharmacokinetics | Yes |

Cysticercosis

Oxfendazole has shown significant efficacy against Taenia solium, the causative agent of cysticercosis. In preclinical studies involving pigs, a single high dose of oxfendazole (30 mg/kg) resulted in the elimination of encysted larvae, demonstrating complete clearance from tissues such as muscle and brain within 12 weeks post-treatment .

Case Study: Efficacy in Pigs

- Study Design : Administered a single dose of oxfendazole.

- Outcome : Complete clearance of viable cysts observed in multiple tissues.

Hydatid Disease

In a study on goats and sheep infected with Echinococcus granulosus, oxfendazole was administered at a dose of 30 mg/kg twice weekly for four weeks. Postmortem examinations revealed that 97% of cysts from treated animals had dead or absent protoscolices compared to only 28% in untreated controls .

Table 2: Efficacy of Oxfendazole in Hydatid Disease

| Animal Type | Treatment Regimen | Result (%) |

|---|---|---|

| Goats | 30 mg/kg twice weekly for 4 weeks | Protoscolices dead/absent: 97% |

| Sheep | Same regimen | Protoscolices dead/absent: 97% |

Filarial Diseases

Oxfendazole also shows promise against filarial diseases such as onchocerciasis and lymphatic filariasis. In murine models, it demonstrated macrofilaricidal efficacy with up to 100% success in clearing adult filariae following short oral treatment regimens . The drug inhibited embryogenesis in Litomosoides sigmodontis infected jirds, leading to complete microfilaremia clearance.

Safety Profile and Toxicology

Safety assessments have indicated that oxfendazole is generally well tolerated at various doses without serious adverse events. However, studies have identified potential target organs for toxicity, including the liver and reproductive organs . In rats, high doses led to increased liver weight and histopathological changes such as hepatocytic vacuolation and testicular alterations .

Table 3: Observed Toxicity in Animal Studies

| Organ/System | Observed Effect |

|---|---|

| Liver | Increased weight, vacuolation |

| Testes | Hypospermatogenesis |

| Bone Marrow | Lymphoid atrophy |

属性

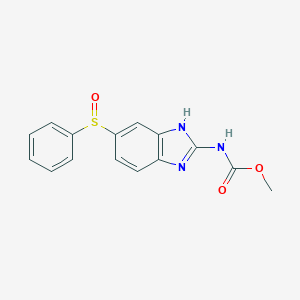

IUPAC Name |

methyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZFPOZAYTVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044112 | |

| Record name | Oxfendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxfendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53716-50-0 | |

| Record name | Oxfendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxfendazole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxfendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxfendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxfendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxfendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXFENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMP2H17F9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxfendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253 °C | |

| Record name | Oxfendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of oxfendazole?

A1: While the exact mechanism remains unclear, oxfendazole is believed to primarily target β-tubulin in susceptible parasites. [, , ] This interaction disrupts microtubule formation, crucial for various cellular processes, ultimately leading to parasite death.

Q2: What types of parasites is oxfendazole effective against?

A2: Oxfendazole exhibits broad-spectrum activity against various helminths, including gastrointestinal nematodes like Haemonchus contortus, Ostertagia ostertagi, and Trichostrongylus spp., as well as cestodes like Taenia solium and trematodes. [, , , , , , , , ]

Q3: Does oxfendazole show promise against tissue-dwelling parasites?

A3: Yes, oxfendazole demonstrates potential against tissue-dwelling parasites. Studies show promising efficacy against larval cestodes in hydatid disease models and trematodes in models of cystic echinococcosis. [, , ]

Q4: How does oxfendazole reach tissue-dwelling parasites?

A4: Research using a Trichuris suis-pig infection model suggests that oxfendazole, after being absorbed from the gastrointestinal tract, reaches the parasite via the blood-enterocyte pathway. []

Q5: What are the key pharmacokinetic parameters of oxfendazole in animals?

A5: Oxfendazole is absorbed rapidly following oral administration in various animal species. Its half-life ranges from 8.5 to 11 hours in healthy human volunteers. [, ] Notably, it exhibits nonlinear pharmacokinetics, with exposure not increasing proportionally with dose. [, , ]

Q6: Does food intake affect the pharmacokinetics of oxfendazole?

A6: Yes, food, particularly a fatty meal, significantly impacts oxfendazole pharmacokinetics. It delays the time to reach maximum concentration (Tmax) and increases both the maximum concentration (Cmax) and the area under the concentration-time curve (AUC). [, ]

Q7: What are the major metabolites of oxfendazole?

A7: The primary metabolites of oxfendazole are oxfendazole sulfone and fenbendazole, both possessing anthelmintic activity. [, , , , ] Fenbendazole further metabolizes to fenbendazole sulfone.

Q8: What is the significance of oxfendazole's metabolites?

A8: Both oxfendazole sulfone and fenbendazole contribute to the overall anthelmintic effect. The prolonged presence of active metabolites contributes to oxfendazole's efficacy, particularly against immature or inhibited parasite stages. [, , ]

Q9: Are there any strategies to improve oxfendazole delivery?

A9: Research explores nanosuspension formulations to enhance oxfendazole bioavailability. Studies in sheep show that oxfendazole nanosuspensions significantly increase Cmax and AUC compared to conventional granular formulations. []

Q10: What are the potential target organs for oxfendazole toxicity?

A10: In a 2-week rat study, target organs included bone marrow, epididymis, liver, spleen, testis, and thymus. [] Notably, female rats exhibited greater oxfendazole exposure and toxicity at lower doses compared to males. []

Q11: Does oxfendazole pose any genetic toxicity risks?

A11: Oxfendazole did not exhibit mutagenic potential in standard Ames bacterial, mouse lymphoma, or rat micronucleus assays. []

Q12: Is there evidence of oxfendazole resistance in parasites?

A12: Yes, studies report emerging resistance to oxfendazole in various nematode species, including Haemonchus contortus and Teladorsagia circumcincta. [, ]

Q13: What are the potential factors contributing to oxfendazole resistance?

A13: Factors potentially contributing to resistance include frequent anthelmintic treatments, inadequate dosing, and lack of rotation among different drug classes. []

Q14: What are the future directions for oxfendazole research?

A14: Future research should focus on:

- Exploring oxfendazole's potential for treating human parasitic infections, particularly those with limited therapeutic options. []

Q15: What analytical methods are used to detect and quantify oxfendazole?

A15: Several methods are employed for oxfendazole analysis:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV or mass spectrometry detection, is widely used to determine oxfendazole concentrations in various matrices, including plasma, tissue, and feed. [, , , , ]

- Radioimmunoassay (RIA): This highly sensitive method uses antibodies to detect and quantify oxfendazole in biological samples, particularly plasma and fat. [, ]

- Spectrophotometry: Techniques like derivative spectrophotometry and Vierordt's method allow for the simultaneous determination of oxfendazole in combination with other drugs in veterinary formulations. []

- Gas Chromatography (GC): Coupled with headspace analysis, GC offers a sensitive approach to quantify residual solvents in oxfendazole active pharmaceutical ingredients. []

Q16: Are there any concerns about oxfendazole residues in food products?

A16: The extensive use of oxfendazole in livestock raises concerns about potential residues in food products. Studies are conducted to determine the concentration of oxfendazole and its metabolites in edible tissues to ensure compliance with maximum residue limits (MRLs). [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。